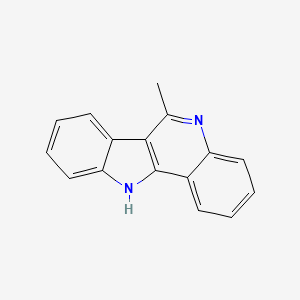

11H-Indolo(3,2-c)quinoline, 6-methyl-

Description

Contextualization of Indoloquinoline Scaffolds in Medicinal Chemistry and Chemical Biology

Indoloquinoline scaffolds represent a critical class of tetracyclic aromatic compounds that have garnered substantial attention in the fields of medicinal chemistry and chemical biology. These structures are isomers of the naturally occurring alkaloid cryptolepine (B1217406) and its relatives, which are known for a wide spectrum of biological activities. nih.govunit.no The core structure, a fusion of an indole (B1671886) and a quinoline (B57606) ring system, provides a planar and rigid framework that is adept at intercalating with DNA and inhibiting key cellular enzymes. nih.gov

The diverse biological activities reported for indoloquinoline derivatives underscore their potential as therapeutic agents. These activities include, but are not limited to, antiparasitic, antifungal, antibacterial, cytotoxic, anti-inflammatory, and antihyperglycemic effects. nih.gov The planar tetracyclic system is a key feature for DNA intercalation, a mechanism of action that contributes to the cytotoxic properties of many indoloquinoline derivatives against various cancer cell lines. nih.govmdpi.com

Structural Rationale for Investigating 11H-Indolo(3,2-c)quinoline, 6-methyl-

The specific compound, 11H-Indolo(3,2-c)quinoline, 6-methyl- , presents a unique subject for chemical investigation due to its distinct structural features. The "c" annulation of the indole and quinoline rings defines a specific spatial arrangement of the nitrogen atoms and the aromatic rings, which influences its electronic properties and potential biological interactions.

The introduction of a methyl group at the 6-position is of particular strategic importance. The position and nature of substituents on the indoloquinoline scaffold are known to significantly modulate biological activity. For instance, studies on the isomeric indolo[2,3-b]quinolines have shown that methylation at certain positions can influence cytotoxicity, with some N-methylated derivatives showing enhanced activity compared to their unsubstituted counterparts. cust.edu.tw Conversely, in some series, N-alkylation with a simple methyl group has been shown to render the compounds inactive, while the introduction of more complex side chains at the same position restores and enhances cytotoxic properties. nih.gov

Research on 6-substituted-11H-indolo[3,2-c]quinolines has demonstrated that modifications at this position are synthetically accessible and can lead to compounds with potent biological effects. For example, the synthesis of 6-amino-substituted derivatives has been reported, with some of these compounds exhibiting significant cytotoxic effects against human cancer cell lines. nih.gov This highlights the C-6 position as a critical node for structural modification to fine-tune the biological profile of the indoloquinoline core. The investigation of the 6-methyl derivative, therefore, serves to systematically probe the structure-activity relationship (SAR) of this important scaffold.

Overview of Prior Research Trends on Related Polycyclic Aromatic Nitrogen Heterocycles

The study of 11H-Indolo(3,2-c)quinoline, 6-methyl- is situated within the broader context of research on polycyclic aromatic nitrogen heterocycles (PANHs). PANHs are a diverse group of compounds that are of interest not only for their medicinal applications but also due to their presence in the environment. unit.no

In medicinal chemistry, the focus has been on designing and synthesizing novel PANH scaffolds with improved biological activity and selectivity. A significant trend has been the development of derivatives that can act as inhibitors of specific enzymes, such as kinases. For example, derivatives of the 11H-indolo[3,2-c]quinoline core, specifically those with a carboxylic acid at the 6-position, have been identified as inhibitors of DYRK1A, a protein kinase implicated in neurological disorders. acs.org This demonstrates that the indolo[3,2-c]quinoline scaffold can be tailored to target specific proteins beyond DNA.

Another major research avenue is the exploration of structure-activity relationships to optimize the therapeutic potential of these compounds. This often involves the synthesis of a library of derivatives with systematic variations in their substitution patterns, followed by biological evaluation. The data from these studies are then used to build models that can predict the activity of new, unsynthesized compounds.

Research Objectives and Scope for 11H-Indolo(3,2-c)quinoline, 6-methyl-

The primary research objective for 11H-Indolo(3,2-c)quinoline, 6-methyl- is to elucidate its fundamental chemical and biological properties. This encompasses a multi-faceted approach:

Synthesis and Characterization: A key objective is the development of an efficient and scalable synthetic route to obtain the pure compound. Following synthesis, thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm its structure.

Biological Evaluation: A central goal is to determine the biological activity profile of the compound. This typically involves screening for cytotoxicity against a panel of human cancer cell lines to assess its potential as an anticancer agent. Further studies may explore its activity against other biological targets, such as specific enzymes or microbial pathogens.

Structure-Activity Relationship (SAR) Studies: The data obtained for 11H-Indolo(3,2-c)quinoline, 6-methyl- will be a valuable addition to the growing body of SAR data for the indoloquinoline class. By comparing its activity to that of other 6-substituted and N-substituted analogues, researchers can gain a deeper understanding of how subtle structural modifications influence biological outcomes.

The scope of research is intentionally focused on these fundamental aspects to build a solid foundation of knowledge about this specific molecule. This foundational data is critical for any future, more specialized investigations into its mechanism of action or potential therapeutic applications.

Structure

3D Structure

Properties

CAS No. |

4295-28-7 |

|---|---|

Molecular Formula |

C16H12N2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

6-methyl-11H-indolo[3,2-c]quinoline |

InChI |

InChI=1S/C16H12N2/c1-10-15-11-6-2-4-8-13(11)18-16(15)12-7-3-5-9-14(12)17-10/h2-9,18H,1H3 |

InChI Key |

XVYRSQRPDAWIIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=C1C4=CC=CC=C4N3 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 11h Indolo 3,2 C Quinoline, 6 Methyl

Historical and Contemporary Approaches to the Indoloquinoline Core Synthesis

The construction of the indoloquinoline framework has traditionally relied on multi-step sequences, which have been refined over time to improve efficiency and yield. More contemporary approaches often employ convergent strategies that allow for the late-stage combination of complex molecular fragments.

Classical Multi-Step Synthetic Strategies

One established multi-step method involves the thermal Fischer indolization of 2,3-dihydroquinolinones. This process typically begins with the reaction of a substituted 2,3-dihydroquinolinone with an appropriate arylhydrazine under thermal conditions to form the indole (B1671886) ring. The resulting 5,6-dihydro-11H-6-oxo-indolo[3,2-c]quinoline is then subjected to chlorination to yield an 11H-6-chloroindolo[3,2-c]quinoline intermediate. This intermediate can be further functionalized, for instance, by reaction with hydrazine hydrate to produce 11H-6-indolo[3,2-c]quinolinylhydrazines, which serve as building blocks for more complex derivatives researchgate.net.

Another classical, yet effective, strategy is the Friedlander condensation followed by Cadogan cyclization . This sequence commences with the Friedlander annulation, which involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, such as a 2-nitrophenyl ketone, to construct the quinoline (B57606) core. The resulting 2-nitrophenyl substituted quinoline is then subjected to a Cadogan cyclization. This reductive cyclization, typically employing a trivalent phosphorus reagent, facilitates the formation of the indole ring by deoxygenative C-N bond formation, thus completing the 11H-indolo[3,2-c]quinoline framework arkat-usa.org.

A newer multi-step method involves the SnCl₄-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes. This process begins with the formylation of 2-arylindoles, followed by conversion to the corresponding O-acetyl oximes. The key cyclization step is then mediated by tin tetrachloride to afford the 11H-indolo[3,2-c]quinoline core researchgate.netjournal-vniispk.ru. Yields for this final cyclization step for various substituted derivatives are presented in the table below.

| Starting Material (O-acetyl oxime of) | Product | Yield (%) |

| 2-Phenyl-1H-indole-3-carbaldehyde | 11H-Indolo[3,2-c]quinoline | 49 |

| 2-(Naphthalen-2-yl)-1H-indole-3-carbaldehyde | 12H-Benzo[g]indolo[3,2-c]quinoline | 41 |

| 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde | 2-Methoxy-11H-indolo[3,2-c]quinoline | 38 |

| 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde | 2-Chloro-11H-indolo[3,2-c]quinoline | 35 |

| 2-(4-Bromophenyl)-1H-indole-3-carbaldehyde | 2-Bromo-11H-indolo[3,2-c]quinoline | 31 |

| 2-(p-Tolyl)-1H-indole-3-carbaldehyde | 2-Methyl-11H-indolo[3,2-c]quinoline | 25 |

| Data sourced from Aksenov N.A., et al., 2019. researchgate.net |

Convergent Synthesis Protocols for 11H-Indolo(3,2-c)quinoline, 6-methyl-

Convergent syntheses offer advantages in terms of efficiency and the ability to generate structural diversity by bringing together complex, pre-functionalized fragments in the later stages of a synthetic sequence.

A prominent convergent strategy for the synthesis of 11H-indolo[3,2-c]quinolines involves an initial Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is used to couple a haloquinoline, such as a 3-bromoquinoline derivative, with a suitably substituted boronic acid or ester, like (2-aminophenyl)boronic acid uit.noresearchgate.net. This step efficiently forms the biaryl C-C bond that serves as the backbone for the final ring system.

Following the Suzuki-Miyaura coupling, the resulting biaryl intermediate undergoes a sequence of transformations to complete the indoloquinoline core. One such sequence involves the conversion of the amino group on the phenyl ring to an azide. The subsequent photochemical cyclization of the aryl azide, which proceeds through a nitrene intermediate, leads to the formation of the final indole ring, yielding the 11H-indolo[3,2-c]quinoline scaffold. This approach has been used to prepare a diverse range of analogs with yields for the photochemical cyclization step reaching up to 95% uit.no.

An alternative convergent approach involves a chemoselective Suzuki reaction of an ortho-dihaloquinoline with an ortho-bromophenylboronic acid. This is followed by a double C-N coupling with a primary amine, catalyzed by palladium, to construct the final heterocyclic system researchgate.net. This method allows for the introduction of substituents at the 11-position of the indoloquinoline core.

| Haloquinoline | Boronic Acid/Ester | Coupling & Cyclization Steps | Overall Yield Range |

| 3-Bromoquinoline derivatives | (2-Aminophenyl)boronic acid derivatives | 1. Pd(PPh₃)₄, Cs₂CO₃, DME/H₂O, 80°C 2. NaNO₂, HCl; then NaN₃, NaOAc 3. hν, PhCF₃ | Traces to 95% |

| 4-Bromo-3-iodoquinoline | o-Bromophenylboronic acid | 1. Chemoselective Suzuki Reaction 2. Double C-N coupling with primary amines | Good to excellent |

| Data compiled from multiple sources. uit.noresearchgate.net |

Novel and Efficient Synthetic Routes for 11H-Indolo(3,2-c)quinoline, 6-methyl- and Its Analogs

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the construction of the indoloquinoline skeleton. These include one-pot multicomponent reactions and the use of microwave irradiation to accelerate reaction times.

One-Pot Multicomponent Reactions (MCRs) for Indoloquinoline Formation

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product, thereby avoiding the need for isolation of intermediates. An acid-mediated, one-pot, three-component condensation has been developed for the synthesis of indolo[3,2-c]quinolines. This reaction brings together arylhydrazines, ortho-aminoacetophenones, and triazines or nitriles in the presence of an acid catalyst like polyphosphoric acid. The cascade of reactions typically involves the formation of a hydrazine, followed by a Fischer indolization and a subsequent Vilsmeier-type acylation/cyclization to assemble the indoloquinoline core in a single operation with high yields.

Microwave-Assisted Synthetic Approaches to 11H-Indolo(3,2-c)quinoline, 6-methyl-

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. A practical two-step, one-pot synthesis of the indolo[3,2-c]quinoline scaffold has been developed utilizing microwave irradiation nsf.gov. This protocol involves the reaction of substituted or unsubstituted 2,3-dihydroquinolinones with arylhydrazines in acetic acid under microwave irradiation at 130°C for 15 minutes to facilitate the Fischer indolization. The reaction mixture is then treated with BF₃·OEt₂ and further irradiated with microwaves at 200°C for 10 minutes to effect an oxidative aromatization, yielding the final indoloquinoline product nsf.gov. This method offers a rapid and efficient route to these compounds, including the natural product isocryptolepine and its analogs nsf.gov. The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods nsf.govmdpi.com.

| Step | Reagents & Conditions | Purpose |

| 1 | 2,3-Dihydroquinolinones, arylhydrazines, acetic acid, MW, 130°C, 15 min | Fischer Indolization |

| 2 | BF₃·OEt₂, MW, 200°C, 10 min | Oxidative Aromatization |

| General procedure for the microwave-assisted synthesis. nsf.gov |

Graebe-Ullmann Methodologies and Their Application to 11H-Indolo(3,2-c)quinoline, 6-methyl- Derivatives

The Graebe-Ullmann reaction, traditionally used for the synthesis of carbazoles from 1-aryl-1,2,3-triazoles, has been adapted for the construction of various fused heterocyclic systems. This methodology has been successfully applied to the synthesis of the 11H-indolo[3,2-c]quinoline heteroaromatic nucleus researchgate.net. The synthesis typically involves the thermal or photochemical decomposition of a suitably substituted triazole precursor, leading to the extrusion of nitrogen and subsequent cyclization to form the desired fused ring system. Both classical heating and microwave irradiation have been employed to facilitate this transformation, with microwave heating often providing similar yields in significantly shorter reaction times researchgate.net. The classic Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides to form biaryls, is a related foundational reaction that underscores the utility of metal-mediated bond formation in constructing complex aromatic systems organic-chemistry.org.

Acid-Mediated One-Pot Three-Component Condensation Reactions

Acid-mediated one-pot three-component reactions represent an efficient and atom-economical approach for the synthesis of complex heterocyclic systems like 11H-indolo[3,2-c]quinolines. A prominent strategy for constructing the quinoline core of this tricycle is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, under acidic or basic conditions. academie-sciences.frclockss.org

For the synthesis of 6-methyl-11H-indolo[3,2-c]quinoline, a plausible one-pot, three-component approach would involve the reaction of an appropriately substituted 2-amino-N-methylbenzaldehyde, an indole derivative bearing a reactive group at the 3-position (such as indole-3-acetonitrile or a β-ketoester), and a source of the C6-methyl group if not already incorporated in one of the primary reactants.

While a direct documented example for the 6-methyl derivative via a three-component, acid-mediated, one-pot reaction is not extensively reported in readily available literature, the principles of the Friedländer synthesis suggest its feasibility. The general mechanism, catalyzed by a Brønsted or Lewis acid, involves the following key steps:

Initial Condensation: The acid catalyst activates the carbonyl group of the 2-aminoaryl aldehyde or ketone, facilitating a nucleophilic attack from the active methylene compound.

Cyclization: An intramolecular cyclization occurs through the nucleophilic attack of the amino group onto a carbonyl or nitrile functionality.

Dehydration: Subsequent dehydration leads to the formation of the aromatic quinoline ring.

A variety of acid catalysts can be employed for such transformations, including protic acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids such as zinc chloride (ZnCl2) and tin(IV) chloride (SnCl4). clockss.orgresearchgate.net Solvent-free conditions using solid acid catalysts or acidic ionic liquids have also been explored to enhance reaction efficiency and environmental friendliness. academie-sciences.fr

A hypothetical, yet chemically sound, acid-mediated one-pot synthesis of 6-methyl-11H-indolo[3,2-c]quinoline could involve the reaction of 2-amino-N-methylbenzaldehyde with indole-3-acetonitrile. The acid catalyst would facilitate both the initial condensation and the subsequent intramolecular cyclization and aromatization to yield the final product.

Regioselectivity and Stereoselectivity in the Synthesis of 11H-Indolo(3,2-c)quinoline, 6-methyl-

Regioselectivity:

The regioselectivity in the synthesis of 11H-indolo[3,2-c]quinolines is a critical aspect, particularly when utilizing methods like the Friedländer synthesis with unsymmetrical ketones or indole derivatives. The formation of the desired [3,2-c] fused isomer over other potential regioisomers, such as the [2,3-b] or [2,3-c] systems, is paramount.

In the context of the Friedländer synthesis, the regiochemical outcome is determined by which α-carbon of the ketone component attacks the carbonyl group of the 2-aminoaryl aldehyde and the subsequent cyclization pathway. The nature of the substituents on both reactants and the reaction conditions, including the choice of catalyst, can significantly influence this selectivity. For instance, a copper-catalyzed one-pot cascade reaction for the synthesis of 11H-indolo[3,2-c]quinolines has been reported where the regioselectivity can be controlled by tuning the reaction conditions. nih.gov

When synthesizing 6-methyl-11H-indolo[3,2-c]quinoline, the regioselective placement of the methyl group at the C6 position is the primary concern. This is typically controlled by the selection of the starting materials. For example, using a 2-aminoaryl ketone with a methyl group adjacent to the carbonyl would direct the formation of the 6-methylquinoline ring.

Stereoselectivity:

For the parent compound, 11H-indolo(3,2-c)quinoline, 6-methyl-, the C6 position is part of an aromatic quinoline ring, and therefore, stereoselectivity at this position is not a factor. However, if the synthesis involves a reduction of the quinoline ring or if chiral catalysts are used in certain asymmetric synthetic routes to create chiral centers elsewhere in the molecule, then stereoselectivity would become a crucial consideration. As the scope of this article is strictly on the specified compound, which is aromatic, stereoselectivity at the 6-position is not applicable.

Catalyst Development and Mechanistic Insights into 11H-Indolo(3,2-c)quinoline, 6-methyl- Synthesis

The development of efficient catalysts is central to advancing the synthesis of indoloquinolines. For acid-catalyzed reactions like the Friedländer synthesis, research has moved from traditional homogeneous Brønsted and Lewis acids to more recoverable and environmentally benign heterogeneous catalysts.

Catalyst Development:

Solid Acid Catalysts: Materials such as zeolites, clays (e.g., montmorillonite K-10), and sulfated zirconia have been employed to catalyze Friedländer-type reactions. Their advantages include ease of separation from the reaction mixture, reusability, and often, enhanced selectivity.

Ionic Liquids: Brønsted acidic ionic liquids have emerged as effective dual catalyst-solvent systems for quinoline synthesis. academie-sciences.fr They can offer high catalytic activity under mild conditions and can often be recycled.

Metal Catalysts: While this section focuses on acid catalysis, it is worth noting that various transition metal catalysts, including palladium, copper, and gold, have been developed for alternative synthetic routes to indoloquinolines. nih.govuit.nonih.gov These often operate through different mechanistic pathways, such as C-H activation or cross-coupling reactions. For instance, a SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes has been developed for the synthesis of the 11H-indolo[3,2-c]quinoline core. researchgate.net

Mechanistic Insights:

The mechanism of the acid-catalyzed Friedländer synthesis is generally well-understood and proceeds through the steps outlined in section 2.2.4. The key role of the acid catalyst is to activate the carbonyl group towards nucleophilic attack and to facilitate the dehydration steps.

In a hypothetical three-component reaction for the synthesis of 6-methyl-11H-indolo[3,2-c]quinoline, the mechanism would likely involve:

Acid-catalyzed Knoevenagel condensation between the 2-aminoaryl ketone (bearing the precursor to the 6-methyl group) and the indole-3-acetonitrile.

This is followed by an intramolecular cyclization where the amino group attacks the nitrile.

Tautomerization and subsequent aromatization, driven by the formation of the stable heterocyclic system, would then yield the final product.

The regioselectivity of this process would be dictated by the initial condensation step and the relative stability of the possible intermediates. Computational studies can provide deeper insights into the transition states and energy barriers of the different possible reaction pathways, thereby explaining the observed regiochemical outcomes.

Below is a data table summarizing various catalytic systems used in Friedländer and related syntheses for quinoline derivatives, which could be adapted for the synthesis of 6-methyl-11H-indolo[3,2-c]quinoline.

| Catalyst System | Reaction Type | Advantages |

| p-Toluenesulfonic acid (p-TsOH) | Friedländer Annulation | Readily available, effective Brønsted acid catalyst. |

| Tin(IV) Chloride (SnCl4) | Intramolecular Cyclization | Effective Lewis acid for specific cyclization strategies. researchgate.net |

| Acidic Ionic Liquids | Friedländer Synthesis | Dual catalyst-solvent, recyclable, mild conditions. academie-sciences.fr |

| Copper Catalysts | Cascade Reaction | Allows for regioselective control. nih.gov |

| Gold Catalysts | Tandem Cyclization | Efficient for cyclization of alkynyl indoles. nih.gov |

Mechanistic Biological Investigations of 11h Indolo 3,2 C Quinoline, 6 Methyl

Exploration of Molecular Targets and Binding Interactions

The biological activity of 11H-indolo[3,2-c]quinoline derivatives is intrinsically linked to their ability to interact with specific macromolecular targets within the cell. These interactions, ranging from binding to nucleic acids to the inhibition of key enzymes, are fundamental to their cellular effects.

Investigation of Nucleic Acid Interactions (e.g., DNA/RNA binding)

Derivatives of the 11H-indolo[3,2-c]quinoline scaffold have been shown to interact with DNA, a mechanism that is often associated with cytotoxic and anticancer properties. Studies on 6-amino-substituted 11H-indolo[3,2-c]quinolines, particularly those with a methyl group at the N-11 position, have demonstrated significant DNA binding. nih.gov For instance, UV-vis absorption spectroscopy was used to evaluate the binding of certain 6-amino and 11-methyl derivatives to salmon sperm DNA. nih.gov The results indicated an intercalation mode of binding, where the planar heterocyclic system inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This interaction is a hallmark of many indoloquinoline compounds and is believed to contribute to their biological activity. nih.gov The planarity of the indolo[3,2-c]quinoline system is a key feature that facilitates this type of π-stacking interaction with DNA bases. researchgate.net

Binding constants for some derivatives have been determined, quantifying the affinity of these compounds for DNA. For example, a 6-amino derivative (compound 5g) and its N-11 methylated counterpart (compound 7h) exhibited high binding constants of 1.05 × 10⁶ L/mol and 4.84 × 10⁶ L/mol, respectively, confirming a strong interaction with DNA. nih.gov

Table 1: DNA Binding Constants of 11H-Indolo[3,2-c]quinoline Derivatives

| Compound | Description | Binding Constant (L/mol) | Binding Mode |

|---|---|---|---|

| 5g | 6-amino-11H-indolo[3,2-c]quinoline derivative | 1.05 × 10⁶ | Intercalation |

Data sourced from studies on 6-amino substituted derivatives of the core compound. nih.gov

Enzyme Inhibition and Activation Profiling

A significant body of research points to the potent inhibitory effects of 11H-indolo[3,2-c]quinoline derivatives on various protein kinases, which are critical regulators of cellular processes. The primary target identified for this class of compounds is the CMGC superfamily of protein kinases. acs.org

Specifically, derivatives of 11H-indolo[3,2-c]quinoline-6-carboxylic acid have been identified as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). acs.orgnih.govnih.gov This enzyme is implicated in neurological conditions and certain types of cancer. nih.gov The inhibitory action of these compounds is competitive with ATP, meaning they bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. acs.orgnih.gov X-ray crystallography studies of co-crystallized 11H-indolo[3,2-c]quinoline-6-carboxylic acids with DYRK1A have confirmed this binding mode. acs.orgnih.gov

Structure-activity relationship (SAR) studies have revealed that modifications to the indoloquinoline core significantly impact inhibitory potency and selectivity. For example, the presence of a free carboxylic acid moiety at the 6-position is crucial for activity, as esterified versions of the molecule failed to inhibit the tested kinases. acs.org Furthermore, introducing a 10-iodo substituent dramatically increases the potency for DYRK1A inhibition while conferring selectivity against other related kinases like those in the CLK family. acs.orgresearchgate.net

Table 2: Kinase Inhibition Profile of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid (Compound 5a)

| Kinase Target | IC₅₀ (μM) |

|---|---|

| DYRK1A | 2.6 |

| CDK1/cyclin B | > 20 |

| CDK2/cyclin A | > 20 |

| CDK5/p25 | > 20 |

| GSK-3α/β | > 20 |

| CK1δ/ε | > 20 |

IC₅₀ values represent the concentration required for 50% inhibition. Data is for the screening hit 11H-indolo[3,2-c]quinoline-6-carboxylic acid, a close analog of the title compound. acs.orgnih.gov

While much of the focus has been on DYRK1A, other indoloquinoline isomers, such as those from the indolo[2,3-b]quinoline class, are known to be potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.govscience.gov This suggests that the broader indoloquinoline family has the potential to target multiple key enzymes involved in cell proliferation.

Receptor Ligand Binding Studies

Direct receptor ligand binding studies for 11H-Indolo(3,2-c)quinoline, 6-methyl- are not extensively documented in the current literature. However, research on structurally related compounds provides some context. For instance, harmine, a β-carboline alkaloid which shares some structural similarities, is known to have a high affinity for serotonin (B10506) and tryptamine (B22526) receptor binding sites. acs.org This suggests that the indoloquinoline scaffold could potentially interact with neurotransmitter receptors, although specific studies on the 6-methyl derivative are needed to confirm this.

Cellular Pathway Modulation by 11H-Indolo(3,2-c)quinoline, 6-methyl-

The interactions at the molecular level translate into broader effects on cellular signaling networks, ultimately impacting cell fate decisions such as proliferation, cell cycle progression, and apoptosis.

Signal Transduction Pathway Perturbations

The inhibition of kinases like DYRK1A by 11H-indolo[3,2-c]quinoline derivatives has direct consequences on signal transduction pathways. DYRK1A is known to phosphorylate a variety of substrates, thereby regulating pathways involved in neurodevelopment and cell proliferation. acs.org By inhibiting DYRK1A, these compounds can modulate pre-mRNA splicing and inhibit the phosphorylation of downstream targets like tau protein on specific residues. acs.orgnih.gov

Furthermore, studies on a related derivative, N'-(11H-Indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (IQDMA), have shown specific effects on the mitogen-activated protein kinase (MAPK) pathway. researchgate.net In human leukemia K562 cells, treatment with IQDMA led to the activation of the c-Jun N-terminal kinase (JNK) pathway, while the phosphorylation of ERK and p38 MAPK remained largely unaffected. researchgate.net JNK activation is a key event that can link cellular stress to the apoptotic machinery.

Cell Cycle Regulation and Apoptosis Induction Mechanisms

A prominent biological effect of 11H-indolo[3,2-c]quinoline derivatives is their ability to induce cell cycle arrest and trigger apoptosis, particularly in cancer cells. nih.govresearchgate.net The cytotoxic effects of these compounds are often cell-line specific. For example, N-11 methylated 6-amino-indolo[3,2-c]quinolines have shown potent cytotoxicity against human leukemia (MV4-11), non-small cell lung cancer (A549), and colon cancer (HCT116) cell lines. nih.gov

Mechanistically, the derivative IQDMA was found to cause a G2/M phase cell cycle arrest in K562 leukemia cells. researchgate.net This arrest was associated with an upregulation of the cyclin-dependent kinase inhibitor p21. researchgate.net Following cell cycle arrest, these cells undergo apoptosis, which is initiated through the upregulation of Fas ligand (FasL). researchgate.net This leads to the sequential activation of caspase-8 and caspase-3, key executioner enzymes in the extrinsic apoptotic pathway. researchgate.net The involvement of caspases is a common feature in the apoptotic response induced by various chemotherapeutic agents, including other indole-based compounds. nih.gov

Table 3: Cytotoxic Activity of a Representative N-11 Methylated Indolo[3,2-c]quinoline (Compound 7p)

| Cell Line | Cell Type | IC₅₀ (μM) |

|---|---|---|

| MV4-11 | Human Leukemia | 0.052 |

| A549 | Non-Small Cell Lung Cancer | 0.112 |

| HCT116 | Colon Cancer | 0.007 |

IC₅₀ values represent the concentration that inhibits cell growth by 50%. Data is for a highly active 6-amino and N-11 methylated derivative. nih.gov

Autophagy Modulation Studies

No studies were identified that investigated the role of 11H-Indolo(3,2-c)quinoline, 6-methyl- in the induction or inhibition of autophagy. Research into its effects on key autophagy markers such as LC3-II conversion, p62/SQSTM1 degradation, or autophagosome formation has not been published.

Subcellular Localization and Intracellular Dynamics

There is no available information regarding the subcellular localization of 11H-Indolo(3,2-c)quinoline, 6-methyl-. Studies employing techniques such as fluorescence microscopy with tagged compounds or cell fractionation to determine its accumulation in specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) have not been reported. Consequently, data on its intracellular dynamics, including uptake, trafficking, and clearance from the cell, is also unavailable.

Advanced Biological Assays for Mechanistic Elucidation

No proteomic or metabolomic studies focused on 11H-Indolo(3,2-c)quinoline, 6-methyl- have been published. Therefore, there is no data available from high-throughput techniques that could provide a broad, unbiased view of the cellular pathways modulated by this compound. Such studies would be essential for identifying its protein targets and understanding its impact on cellular metabolism, but this information does not currently exist in the scientific literature.

While research exists for the broader class of indolo(3,2-c)quinoline derivatives, which are known to have biological activities such as inducing apoptosis and inhibiting topoisomerases, these findings are not specific to the 6-methyl substituted variant and are therefore excluded from this focused article as per the instructions. The development of a detailed mechanistic understanding of 11H-Indolo(3,2-c)quinoline, 6-methyl- will require future dedicated research.

Structure Activity Relationship Sar Studies of 11h Indolo 3,2 C Quinoline, 6 Methyl and Its Derivatives

Design and Synthesis of Analogs of 11H-Indolo(3,2-c)quinoline, 6-methyl-

The strategic design and synthesis of analogs of 11H-Indolo(3,2-c)quinoline, 6-methyl- have been pivotal in elucidating the SAR of this class of compounds. Synthetic approaches often involve multi-step sequences, starting from readily available precursors. A common strategy is the Friedlander annulation, which constructs the quinoline (B57606) core, followed by cyclization to form the indole (B1671886) moiety. Another approach involves the Cadogan cyclization. arkat-usa.org

Researchers have systematically introduced a variety of substituents at different positions of the indoloquinoline framework to probe the electronic and steric requirements for optimal activity. These synthetic endeavors have generated libraries of derivatives with modifications on the indole nitrogen (N-11), the quinoline ring system, and alterations to the 6-methyl group itself, providing a valuable platform for SAR analysis. For instance, a series of 6-amino-11H- and 11-methyl-indolo[3,2-c]quinoline derivatives have been synthesized to evaluate their cytotoxic effects. nih.gov

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 11H-Indolo(3,2-c)quinoline, 6-methyl- derivatives is profoundly influenced by the position and chemical nature of various substituents on the tetracyclic ring system.

Modifications at the Indole Nitrogen (N-11)

The nitrogen atom at position 11 of the indole ring has been a key target for structural modification. Studies have shown that methylation at this position can significantly enhance the cytotoxic properties of these compounds. In a series of 6-amino-substituted indolo[3,2-c]quinolines, the N-11 methylated analogs consistently demonstrated a marked increase in cytotoxicity against various cancer cell lines, including human leukemia (MV4-11), non-small cell lung cancer (A549), and colon cancer (HCT116) cells. nih.gov This suggests that a methyl group at N-11 is a crucial determinant for potent anticancer activity. The presence of the N-11 methyl group is believed to enhance the compound's ability to intercalate with DNA, a proposed mechanism of action for this class of molecules. nih.gov

Substitutions on the Quinoline Ring System

The quinoline portion of the scaffold offers multiple sites for substitution, and modifications at these positions have yielded significant insights into the SAR.

Position 8: Introduction of substituents at the 8-position of the quinoline ring has been shown to have a notable impact on activity. In studies on related 11H-indolo[3,2-c]quinoline-6-carboxylic acids as DYRK1A inhibitors, substituents at the 8-position were found to abolish the inhibitory activity, likely due to steric hindrance within the ATP-binding pocket of the kinase. acs.orgnih.gov

Position 10: The 10-position has been identified as a critical site for modulating kinase inhibitory activity. For 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives, the introduction of a chloro or bromo substituent at the 10-position significantly enhanced potency against DYRK1A. acs.org Further optimization revealed that a 10-iodo substituent resulted in highly potent and selective DYRK1A inhibitors. acs.org Conversely, replacing the 10-chloro group with a fluorine atom led to a decrease or complete loss of activity. acs.org

The following table summarizes the impact of various substituents on the quinoline ring on the biological activity of 11H-indolo[3,2-c]quinoline derivatives.

| Position | Substituent | Effect on Biological Activity | Reference |

| 8 | Various substituents | Eliminated DYRK1A inhibitory activity | acs.orgnih.gov |

| 10 | Chloro | Increased DYRK1A inhibitory potency | acs.org |

| 10 | Bromo | Slightly improved DYRK1A inhibition | acs.org |

| 10 | Iodo | Potent and selective DYRK1A inhibition | acs.org |

| 10 | Fluoro | Weaker or loss of activity | acs.org |

Alterations to the 6-Methyl Group

While extensive research has been conducted on substitutions at other positions of the 11H-indolo(3,2-c)quinoline scaffold, specific studies focusing on the direct alteration of the 6-methyl group in 11H-Indolo(3,2-c)quinoline, 6-methyl- are less prevalent in the available literature. However, the impact of replacing the 6-methyl group with other functionalities provides valuable SAR insights at this position. For instance, the synthesis of 6-amino-11H-indolo[3,2-c]quinolines and 11H-indolo[3,2-c]quinoline-6-carboxylic acids has been reported. nih.govacs.org The potent activity of these derivatives underscores the importance of the substituent at the 6-position in defining the pharmacological profile. The presence of a group capable of hydrogen bonding or charged interactions at this position appears to be a key factor for biological activity.

Conformational Analysis and Its Influence on Biological Recognition

The three-dimensional conformation of 11H-Indolo(3,2-c)quinoline, 6-methyl- derivatives is a critical factor governing their interaction with biological targets. The planar nature of the tetracyclic ring system is a key feature, facilitating intercalation into DNA, which is a primary mechanism of action for many cytotoxic agents in this class. nih.gov

X-ray crystallography studies on related 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives co-crystallized with the protein kinase DYRK1A have confirmed their binding mode within the ATP binding site. acs.orgnih.gov These studies provide a static snapshot of the bioactive conformation and highlight the key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for molecular recognition. The planarity of the indoloquinoline system allows it to fit snugly into the flat, aromatic-rich ATP-binding pocket of kinases. Any deviation from this planarity, for instance, through the introduction of bulky, non-planar substituents, could disrupt this binding and lead to a loss of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 11H-Indolo(3,2-c)quinoline, 6-methyl- Derivatives

While specific Quantitative Structure-Activity Relationship (QSAR) models for 11H-Indolo(3,2-c)quinoline, 6-methyl- and its direct derivatives are not extensively reported, the principles of QSAR are highly applicable to this class of compounds. QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

For a series of 11H-Indolo(3,2-c)quinoline, 6-methyl- derivatives, a QSAR model could be developed to predict their cytotoxic or kinase inhibitory activity. This would involve calculating a range of molecular descriptors for each analog, such as:

Electronic descriptors: (e.g., Hammett constants, partial atomic charges) to quantify the effect of electron-donating or electron-withdrawing substituents.

Steric descriptors: (e.g., molar refractivity, Taft steric parameters) to model the influence of substituent size and shape.

Hydrophobic descriptors: (e.g., logP) to account for the compound's partitioning between aqueous and lipid environments.

A multiple linear regression or partial least squares analysis could then be used to build a predictive model. Such a model would not only help in understanding the key structural features required for activity but also aid in the rational design of new, more potent analogs. A QSAR study on a series of quinoline derivatives as c-MET inhibitors revealed that molecular mass, electronegativity, and partial charges were influential factors in their inhibitory activity. nih.gov A similar approach for 11H-Indolo(3,2-c)quinoline, 6-methyl- derivatives could provide valuable predictive tools for future drug discovery efforts.

Computational and Theoretical Studies on 11h Indolo 3,2 C Quinoline, 6 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 11H-indolo(3,2-c)quinoline, 6-methyl-. nih.gov These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are fundamental to understanding the molecule's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For the 11H-indolo[3,2-c]quinoline scaffold, the HOMO is typically distributed over the electron-rich indole (B1671886) and quinoline (B57606) rings, while the LUMO is also spread across this conjugated system. The introduction of a methyl group at the C-6 position, being an electron-donating group, is expected to raise the energy of the HOMO to a greater extent than the LUMO, thereby slightly decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Indoloquinoline Analogs

| Compound/Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method of Calculation |

| Indolo[3,2-c]isoquinoline derivative | - | - | 2.28 | B3LYP/def2-SVP researchgate.net |

| Arylated Quinoline (1) | - | - | - | B3LYP/6-311++G(d,p) researchgate.net |

| Arylated Quinoline (2) | - | - | - | B3LYP/6-311++G(d,p) researchgate.net |

| Arylated Quinoline (3) | - | - | - | B3LYP/6-311++G(d,p) researchgate.net |

Note: The table presents data for analogous structures to illustrate typical FMO energy values. Specific calculations for 11H-Indolo(3,2-c)quinoline, 6-methyl- would be required for precise values.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting its non-covalent interaction patterns. deeporigin.com These maps illustrate regions of positive, negative, and neutral electrostatic potential on the molecule's surface. deeporigin.com In drug design, MEPs are crucial for identifying sites that can engage in hydrogen bonding or electrostatic interactions with a biological target. deeporigin.com

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For the 11H-indolo[3,2-c]quinoline scaffold, potential targets include topoisomerases and various kinases. nih.govexlibrisgroup.com Docking studies of related indolo[3,2-c]quinolines have shown that the planar tetracyclic system can intercalate into DNA or fit into the ATP-binding pocket of kinases. nih.govexlibrisgroup.com The 6-methyl group would influence the binding by introducing steric constraints and potentially engaging in hydrophobic interactions within the binding site.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability and the nature of the interactions over time. mdpi.com An MD simulation of 11H-Indolo(3,2-c)quinoline, 6-methyl- docked into a target's active site could reveal the stability of the binding pose, the flexibility of the ligand and protein, and the key intermolecular interactions, such as hydrogen bonds and pi-pi stacking, that contribute to the binding affinity. doi.org

Prediction of Pharmacophore Models for Rational Design

A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. researchgate.net By analyzing the structures of known active compounds for a particular target, a pharmacophore model can be developed and used to virtually screen for new, structurally diverse molecules with the potential for similar biological activity. nih.gov

For the 11H-Indolo(3,2-c)quinoline scaffold, a pharmacophore model could be constructed based on its key structural elements:

An aromatic ring system corresponding to the fused rings.

A hydrogen bond donor from the indole N-H group.

A hydrogen bond acceptor from the quinoline nitrogen.

A hydrophobic feature that could be represented by the methyl group at C-6.

This model could then be used to guide the design of new derivatives with improved potency and selectivity.

In Silico ADME/Tox Prediction and Filtering (excluding clinical relevance)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (Tox) of drug candidates at an early stage of development. nih.gov These predictions help in prioritizing compounds with more favorable drug-like properties. Various computational models can estimate parameters such as intestinal absorption, blood-brain barrier penetration, and potential for causing mutations (Ames test). exlibrisgroup.com

For 11H-Indolo(3,2-c)quinoline, 6-methyl-, in silico tools can provide valuable preliminary data. The planar, aromatic nature of the scaffold suggests good potential for membrane permeability. The introduction of the methyl group would slightly increase its lipophilicity, which could influence its absorption and distribution.

Table 2: Representative Predicted ADMET Properties for Quinoline-Based Scaffolds

| Property | Predicted Value/Classification | Method/Server |

| Human Intestinal Absorption (HIA) | High probability | admetSAR exlibrisgroup.com |

| Caco-2 Permeability | Moderate to high | admetSAR exlibrisgroup.com |

| Blood-Brain Barrier (BBB) Penetration | Varies with substitution | QikProp, SwissADME mdpi.comnih.gov |

| AMES Toxicity | Potential for mutagenicity due to planar aromatic system | admetSAR exlibrisgroup.com |

| Carcinogenicity | Potential concern for some derivatives | admetSAR exlibrisgroup.com |

Note: These are general predictions for related scaffolds and are not specific to 11H-Indolo(3,2-c)quinoline, 6-methyl-. The actual properties would need to be determined experimentally.

De Novo Design Strategies Based on 11H-Indolo(3,2-c)quinoline, 6-methyl- Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a fragment or a scaffold within a target's binding site. nih.govyoutube.com The 11H-Indolo(3,2-c)quinoline, 6-methyl- scaffold can serve as an excellent starting point for such strategies.

Fragment-based de novo design could involve "growing" new functional groups from various positions of the scaffold to optimize interactions with a target's active site. For example, different substituents could be computationally added to the quinoline or indole rings to explore new hydrogen bonding or hydrophobic interactions. Another approach is "linking," where two fragments known to bind to adjacent sub-pockets of a target are connected using the indoloquinoline scaffold as a linker. Modern approaches also leverage deep learning and generative models to create novel molecules based on the core scaffold. nih.gov These methods can explore a vast chemical space to propose innovative structures with high predicted binding affinity and favorable ADMET properties. youtube.com

Advanced Spectroscopic and Analytical Characterization for Research Applications of 11h Indolo 3,2 C Quinoline, 6 Methyl

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a synthesized compound. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For 11H-Indolo(3,2-c)quinoline, 6-methyl-, HRMS would be used to verify its molecular formula of C₁₆H₁₂N₂.

In research settings, particularly in drug discovery and metabolism studies, HRMS is also pivotal for identifying metabolites. When a parent compound is metabolized, its structure is modified, resulting in a change in mass. HRMS can detect these mass shifts with high precision, allowing researchers to propose and identify potential metabolic products.

While specific HRMS data for 6-methyl-11H-indolo[3,2-c]quinoline is not readily found, the following table illustrates the kind of data that would be obtained, based on characterization of a related derivative, 6-phenyl-11H-indolo[3,2-c]quinoline. arkat-usa.org

Table 1: Illustrative High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental structural information. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. ¹³C NMR provides analogous information for the carbon skeleton.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

Table 2: Illustrative NMR Data for 6-(4-Chlorophenyl)-11H-indolo[3,2-c]quinoline in DMSO-d₆ arkat-usa.org

| Data Type | Chemical Shift (δ) ppm |

|---|---|

| ¹H NMR | 12.94 (s, 1H), 8.60 - 8.55 (m, 1H), 8.13 (d, J = 7.9 Hz, 1H), 7.89 - 7.84 (m, 2H), 7.80 - 7.67 (m, 5H), 7.53 (d, J = 8.1 Hz, 1H), 7.49 - 7.43 (m, 1H), 7.17 (s, 1H) |

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit different physical properties, including solubility and bioavailability. Solid-state NMR (ssNMR) is a powerful technique for characterizing polymorphs as it provides detailed structural information about the compound in its solid form. By analyzing the chemical shifts and spin dynamics in the solid state, ssNMR can distinguish between different crystalline and amorphous forms. For 11H-Indolo(3,2-c)quinoline, 6-methyl-, ssNMR could be employed to identify and characterize any existing polymorphs, ensuring the consistency of the solid form used in research applications.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

An X-ray structure analysis of a related compound, an ethyl ester derivative of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, has been reported, confirming its structure as a monohydrate in the isolated crystals. acs.org This demonstrates the power of the technique to provide detailed structural insights into this class of compounds.

Spectrophotometric and Spectrofluorometric Methods for Purity and Concentration Determination in Research Samples

UV-Visible spectrophotometry and spectrofluorometry are valuable analytical techniques for the quantitative analysis of compounds in solution. These methods are based on the principle that molecules absorb and emit light at specific wavelengths.

Spectrophotometry: By measuring the amount of light absorbed by a solution of 11H-Indolo(3,2-c)quinoline, 6-methyl- at its wavelength of maximum absorbance (λmax), its concentration can be determined using the Beer-Lambert law. This method is also useful for assessing the purity of a sample, as impurities with different chromophores may lead to a distorted spectrum.

Spectrofluorometry: For fluorescent compounds, spectrofluorometry offers a highly sensitive method for quantification. The compound is excited at a specific wavelength, and the intensity of the emitted light at a longer wavelength is measured. This technique is often more selective and sensitive than spectrophotometry. The extended aromatic system of the indoloquinoline core suggests that its derivatives are likely to be fluorescent.

These methods are routinely used in research to prepare solutions of known concentrations for biological assays and other experiments. The development of a validated spectrophotometric or spectrofluorometric method for 11H-Indolo(3,2-c)quinoline, 6-methyl- would be a crucial step in its use as a research tool.

Applications of 11h Indolo 3,2 C Quinoline, 6 Methyl in Chemical Biology and Early Drug Discovery Research

Development as a Biological Probe for Cellular Processes

While direct studies on 11H-Indolo(3,2-c)quinoline, 6-methyl- as a biological probe are not extensively documented, the parent scaffold, 11H-indolo[3,2-c]quinoline, has shown potential in this area. Notably, derivatives of 11H-indolo[3,2-c]quinoline-6-carboxylic acid have been identified as selective inhibitors of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). nih.govacs.org Selective DYRK1A inhibitors are valuable pharmacological tools for dissecting the kinase's role in cellular processes such as pre-mRNA splicing and the regulation of cell death. acs.org The development of such specific inhibitors from the indolo[3,2-c]quinoline scaffold highlights its utility in creating chemical probes to investigate complex biological pathways. The methylation at the 6-position could potentially modulate the binding affinity and selectivity of the parent compound, making 11H-Indolo(3,2-c)quinoline, 6-methyl- an interesting candidate for further investigation as a probe for DYRK1A or other related kinases.

Scaffold for Novel Compound Library Synthesis

The 11H-indolo[3,2-c]quinoline core structure serves as a valuable scaffold for the synthesis of novel compound libraries in drug discovery. Its rigid, tetracyclic framework provides a unique three-dimensional arrangement for the presentation of functional groups, which can be systematically varied to explore structure-activity relationships (SAR). The synthesis of libraries based on this scaffold allows for the exploration of a wide range of biological targets. For instance, various indoloquinoline analogs have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. ijpsonline.comresearchgate.net The amenability of the 6-position to substitution, as in 11H-Indolo(3,2-c)quinoline, 6-methyl-, offers a convenient handle for generating structural diversity within a compound library.

Exploration of Therapeutic Modality Potential through Mechanistic Research

The therapeutic potential of the 11H-indolo[3,2-c]quinoline scaffold, including its 6-methyl derivative, is being actively explored across several disease areas.

Anti-Cancer Research Applications

The indoloquinoline framework is a recognized pharmacophore in the development of anticancer agents. Derivatives of the isomeric indolo[2,3-b]quinoline have shown cytotoxic activity against various cancer cell lines. nih.gov While direct mechanistic studies on 11H-Indolo(3,2-c)quinoline, 6-methyl- are limited, research on closely related 11-methyl-indolo[3,2-c]quinoline derivatives provides valuable insights. For example, 6-amino-substituted 11-methyl-indolo[3,2-c]quinolines have demonstrated significant cytotoxicity against human leukemia, non-small cell lung cancer, and colon cancer cell lines. lifechemicals.com Mechanistic studies suggest that these compounds may exert their anticancer effects through DNA intercalation. lifechemicals.com The antitumor mechanisms of quinoline (B57606) derivatives are diverse and can include the inhibition of key enzymes like topoisomerases and protein kinases. ijmphs.comekb.eg

Table 1: Cytotoxic Activity of a Representative 11-Methyl-indolo[3,2-c]quinoline Derivative

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Human Leukemia | 0.052 |

| A549 | Non-small cell lung cancer | 0.112 |

| HCT116 | Colon cancer | 0.007 |

Data adapted from a study on a 6-amino-substituted 11-methyl-indolo[3,2-c]quinoline derivative. lifechemicals.com

Anti-Microbial Agent Development Research

Table 2: Antimicrobial Activity of Representative Indolo[3,2-c]isoquinolin-5-one Derivatives

| Compound Derivative | Test Organism | Activity |

| 2b | S. aureus, P. aeruginosa, P. vulgaris, E. coli | Promising antibacterial activity |

| 1b, 3b, 5b | E. coli | High antibacterial activity |

| 5b, 5c | C. albicans | Active |

| 1c, 2b | A. niger | Active |

Data adapted from a study on various indolo[3,2-c]isoquinolin-5-one derivatives. ijpsonline.com

Neurodegenerative Disease Research Potential

A significant area of interest for the 11H-indolo[3,2-c]quinoline scaffold is in the field of neurodegenerative diseases. This is primarily due to the identification of derivatives of this scaffold as potent inhibitors of DYRK1A. nih.govacs.org Overexpression of DYRK1A is implicated in the pathology of neurodegenerative conditions such as Down syndrome and Alzheimer's disease, where it is thought to contribute to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles. nih.gov The ability of 11H-indolo[3,2-c]quinoline derivatives to inhibit DYRK1A suggests that they could have neuroprotective effects. acs.org For example, inhibition of DYRK1A has been shown to protect hippocampal cells from glutamate-induced cell death and to inhibit the phosphorylation of tau. acs.org The development of selective DYRK1A inhibitors from the 11H-indolo[3,2-c]quinoline class could therefore represent a promising therapeutic strategy for these debilitating diseases.

Integration into Phenotypic Screening Platforms

Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their effects on cellular or organismal phenotypes, without prior knowledge of the specific molecular target. nih.govharvard.edu This method is particularly valuable for identifying first-in-class drugs with novel mechanisms of action. Compound libraries based on diverse and biologically relevant scaffolds, such as the indoloquinolines, are well-suited for phenotypic screening campaigns. nih.govenamine.net While there is no specific report on the integration of 11H-Indolo(3,2-c)quinoline, 6-methyl- into a phenotypic screening platform, the broad biological activities of the indoloquinoline class make it an attractive scaffold for such approaches. nih.gov A phenotypic screen of an indoloquinoline library could potentially uncover novel activities in areas such as cancer, infectious diseases, or neurodegeneration, leading to the identification of new therapeutic leads and their corresponding molecular targets.

Future Directions and Emerging Research Opportunities for 11h Indolo 3,2 C Quinoline, 6 Methyl

Combinatorial Chemistry and High-Throughput Screening Initiatives

To fully explore the structure-activity relationships (SAR) of the 11H-indolo[3,2-c]quinoline scaffold, the generation of large, diverse chemical libraries is a crucial next step. unit.no Combinatorial chemistry provides a powerful strategy for the rapid synthesis of numerous analogues of 6-methyl-11H-indolo[3,2-c]quinoline. By systematically modifying various positions on the tetracyclic ring system, researchers can create a library of compounds with a wide range of physicochemical properties. Synthetic strategies have been developed that allow for the variation of substituents on the aromatic core, which can be adapted for combinatorial approaches. unit.nonih.gov

These libraries can then be subjected to high-throughput screening (HTS) against a panel of biological targets. Given that derivatives of the parent compound have shown activity as kinase inhibitors, an initial focus could be on screening against a broad spectrum of kinases, particularly those implicated in neurodegenerative diseases and cancer, such as DYRK1A. acs.orgnih.gov HTS assays can rapidly identify "hit" compounds with high potency and selectivity, providing valuable starting points for lead optimization.

Table 1: Hypothetical Combinatorial Library of 11H-Indolo(3,2-c)quinoline, 6-methyl- Derivatives

| Core Scaffold | R1 (Position 2) | R2 (Position 9) | R3 (Position 10) | Research Objective |

| 6-methyl-11H-indolo[3,2-c]quinoline | -H, -F, -Cl, -OCH3 | -H, -NO2, -NH2 | -H, -I, -Br | Investigate impact on kinase inhibition (e.g., DYRK1A) |

| 6-methyl-11H-indolo[3,2-c]quinoline | -H, -F, -Cl, -OCH3 | -H, -NO2, -NH2 | -H, -I, -Br | Screen for cytotoxic activity against cancer cell lines |

| 6-methyl-11H-indolo[3,2-c]quinoline | -H, -F, -Cl, -OCH3 | -H, -NO2, -NH2 | -H, -I, -Br | Evaluate antibacterial properties |

Targeted Delivery System Development (e.g., Nanoparticle Conjugates)

A significant challenge in the development of small molecule inhibitors is achieving targeted delivery to specific tissues or cells, thereby maximizing efficacy and minimizing off-target effects. Encapsulating or conjugating 11H-indolo[3,2-c]quinoline, 6-methyl- to nanodelivery systems presents a promising strategy to overcome these hurdles. The planarity of the indoloquinoline system can sometimes lead to solubility issues, which nanoparticle formulation could help address. researchgate.net

Nanoparticles, such as liposomes, polymeric micelles, or gold nanoparticles, can serve as carriers. The surface of these nanoparticles can be functionalized with targeting ligands—such as antibodies, peptides, or aptamers—that specifically recognize and bind to receptors overexpressed on the surface of target cells, for instance, cancer cells. This active targeting approach would concentrate the compound at the site of action. The development of fluorescent organic nanoparticles (FONs) also offers a dual-function approach for simultaneous delivery and imaging. researchgate.net

Table 2: Potential Nanoparticle-Based Delivery Systems for Research

| Nanoparticle Type | Potential Targeting Ligand | Research Goal |

| Liposomes | Folate | Target folate receptor-positive cancer cells |

| Polymeric Nanoparticles | Anti-EGFR Antibody | Deliver compound to EGFR-expressing tumors |

| Gold Nanoparticles | RGD Peptide | Target integrins for anti-angiogenic research |

| Micelles | --- | Improve aqueous solubility and passive tumor targeting (EPR effect) |

Prodrug Strategies for Enhanced Molecular Efficacy

Prodrug design is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. For 11H-indolo[3,2-c]quinoline, 6-methyl-, a prodrug approach could be employed to enhance properties such as water solubility, membrane permeability, and metabolic stability. A prodrug is an inactive derivative that undergoes enzymatic or chemical conversion in the body to release the active compound.

For example, a phosphate (B84403) or amino acid ester could be appended to a suitable position on the indoloquinoline core. These moieties can increase hydrophilicity and are designed to be cleaved by endogenous enzymes like alkaline phosphatases or esterases that may be highly active in a target tissue, such as a tumor microenvironment. This targeted activation would increase the concentration of the active drug at the desired site of action. This strategy has been successfully considered for related kinase inhibitors to improve their in vivo applicability. acs.orgnih.gov

Table 3: Hypothetical Prodrug Strategies

| Prodrug Moiety | Targeting Rationale | Activating Enzyme | Expected Enhancement |

| Phosphate Ester | Increased water solubility | Alkaline Phosphatase | Improved bioavailability |

| Amino Acid Ester | Utilize amino acid transporters for uptake | Esterases | Enhanced cell permeability |

| Glucuronide | Liver-targeting | β-Glucuronidase | Site-specific release in tumor microenvironments |

| Carbamate | Controlled release | Carboxylesterases | Sustained therapeutic levels |

Exploration of Synergistic Effects with Other Research Compounds

Combining therapeutic agents is a cornerstone of modern pharmacology, particularly in oncology. This approach can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual agents, and can help overcome drug resistance. Investigating the synergistic potential of 11H-indolo[3,2-c]quinoline, 6-methyl- with other research compounds is a promising avenue. Analogues of the related indolo[2,3-b]quinoline scaffold have shown synergistic activity when combined with other natural products. mdpi.com

Given the potential of indoloquinolines as DNA intercalators and kinase inhibitors, combination studies with other agents that target complementary pathways are warranted. acs.orgnih.gov For example, combining it with a compound that induces DNA damage could create a synthetic lethal scenario in cancer cells. Similarly, combining it with an inhibitor of a parallel signaling pathway could prevent compensatory mechanisms and the development of resistance.

Table 4: Potential Combination Research with 11H-Indolo(3,2-c)quinoline, 6-methyl-

| Combination Partner Class | Example Research Compound | Mechanism of Action | Rationale for Synergy |

| Topoisomerase Inhibitors | Doxorubicin | DNA intercalation and Topo II inhibition | Targeting DNA via complementary mechanisms nih.gov |

| PARP Inhibitors | Olaparib | Inhibition of DNA single-strand break repair | Enhanced cytotoxicity in cells with compromised DNA repair |

| Anti-mitotic Agents | Paclitaxel | Microtubule stabilization, cell cycle arrest | Multi-pronged attack on cell proliferation |

| Other Kinase Inhibitors | A MEK inhibitor | Inhibition of the MAPK/ERK pathway | Dual blockade of critical cancer signaling pathways |

Advanced Bioimaging Applications for Research Purposes

The planar, fused-ring structure of the 11H-indolo[3,2-c]quinoline scaffold provides intrinsic fluorescent properties. nih.gov This opens up exciting opportunities for developing 11H-indolo[3,2-c]quinoline, 6-methyl- as a molecular probe for bioimaging applications. By modifying the core structure, the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be fine-tuned. researchgate.netmdpi.com

These fluorescent derivatives could be used to visualize cellular uptake and subcellular localization in real-time using fluorescence microscopy. Furthermore, if the compound binds to a specific target like a kinase, its fluorescent properties could be exploited to develop binding assays, such as fluorescence polarization, to screen for other molecules that compete for the same binding site. researchgate.net Such probes would be invaluable research tools for elucidating the compound's mechanism of action and for drug discovery efforts. researchgate.net

Table 5: Potential Bioimaging Applications

| Application | Required Photophysical Property | Research Question Addressed |

| Cellular Localization Studies | High quantum yield, photostability, emission in the visible spectrum | Where does the compound accumulate within the cell? |

| Target Engagement Assay | Environment-sensitive fluorescence (solvatochromism) | Does the compound bind to its intended intracellular target? |

| FRET-based Biosensor | Suitable as a FRET donor or acceptor | Can we visualize protein-protein interactions modulated by the compound? |

| In Vivo Imaging | Emission in the near-infrared (NIR) window | What is the biodistribution of the compound in a living organism? |

Q & A

Q. What are the common synthetic routes for 6-methyl-11H-indolo[3,2-c]quinoline, and how do they differ mechanistically?

Answer: The compound is synthesized via three primary routes:

- Photochemical cyclization : Aryl azides derived from 3-bromoquinolines undergo UV irradiation to induce cyclization, forming the tetracyclic core (yields: 35–95%) .

- Gold-catalyzed cyclization : β-Aminoalkynes react with aldehydes in a regioselective two-step process under mild conditions .

- Palladium-mediated cross-coupling : Suzuki-Miyaura coupling followed by diazotization-azidation enables modular substitution patterns .

Mechanistic distinctions include photolytic nitrene insertion (photochemical) vs. transition-metal-catalyzed C–N/C–C bond formation (Au/Pd methods) .

Q. What biological targets are associated with 6-methyl-11H-indolo[3,2-c]quinoline derivatives?

Answer: Key targets include:

- G-quadruplex (G4) DNA : Derivatives stabilize G4 structures, inhibiting telomerase activity (e.g., ΔTm = +15°C for Telo21 hybrid G4) .

- Kinases : 10-Iodo derivatives selectively inhibit DYRK1A (IC50 = 12 nM) with >100-fold selectivity over CLK kinases, validated by X-ray co-crystallography .

- Cyclin-dependent kinases (CDKs) : Indoloquinolines show nanomolar cytotoxicity in cancer cells via CDK2/cyclin E inhibition .

Q. Which analytical techniques are critical for structural elucidation of indoloquinoline derivatives?

Answer:

- 2D NMR (COSY, NOESY, HSQC, HMBC) resolves regioisomeric ambiguity between indolo[3,2-c]quinoline and indolo[2,3-b]quinoline .

- X-ray crystallography confirms binding modes in kinase-inhibitor complexes (e.g., DYRK1A active site) .

- Mass spectrometry tracks intermediates in tandem catalytic processes (e.g., Pd-mediated auto-tandem reactions) .

Advanced Research Questions

Q. How can photochemical cyclization yields be optimized for electron-deficient substrates?

Answer:

- Solvent tuning : Add polar aprotic co-solvents (e.g., DMF) to mitigate film formation during irradiation, improving light penetration .

- Substituent engineering : Avoid nitro groups (prone to photoreduction) and prioritize electron-donating groups (e.g., -OMe) to stabilize intermediates .

- Wavelength control : Use 254–313 nm lamps to match aryl azide absorbance profiles .

Q. What strategies address poor solubility of indoloquinolines during biological assays?

Answer:

Q. How can selectivity for DYRK1A over CLK kinases be enhanced in indoloquinoline-based inhibitors?

Answer:

- Halogenation : 10-Iodo substitution exploits hydrophobic pockets in DYRK1A (e.g., 10-I-6-carboxylic acid derivative, IC50 = 12 nM) .

- Side-chain modulation : Replace carboxylic acid with bioisosteres (e.g., tetrazoles) to maintain H-bonding without ionization .

- Crystal structure-guided design : Leverage ATP-binding site differences (e.g., gatekeeper residue mutations) .

Q. How do reaction mechanisms differ between photochemical and metal-catalyzed synthetic routes?

Answer:

- Photochemical : Triplet-state aryl nitrenes undergo intramolecular C–H insertion, forming the indoloquinoline core via radical intermediates .

- Gold-catalyzed : Au(I) activates alkynes for 5-endo-dig cyclization, followed by aldehyde trapping and 6-endo cyclization .

- Palladium-mediated : Sequential Suzuki coupling/azidation precedes thermal or photolytic cyclization, enabling modular diversification .

Q. What methods mitigate interference from nitro substituents in indoloquinoline synthesis?

Answer:

- Post-synthetic modification : Introduce nitro groups after core formation via electrophilic substitution .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield reactive sites during synthesis .

- Alternative functionalization : Replace nitro with cyano or trifluoromethyl groups for similar electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.